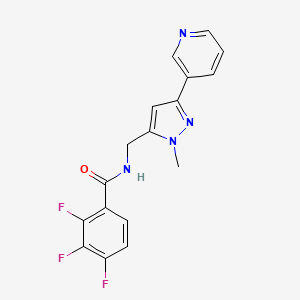

2,3,4-trifluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Descripción

2,3,4-Trifluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a pyrazole core substituted with a pyridinyl group and a methyl moiety. Its structure combines a trifluorinated benzamide scaffold with a heterocyclic pyrazole-pyridine hybrid system.

Propiedades

IUPAC Name |

2,3,4-trifluoro-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O/c1-24-11(7-14(23-24)10-3-2-6-21-8-10)9-22-17(25)12-4-5-13(18)16(20)15(12)19/h2-8H,9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAKHCCSRSOWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,3,4-Trifluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. The presence of the trifluoromethyl group and the pyrazole moiety suggests diverse biological activities, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C14H16F3N5O2

- Molecular Weight : 343.304 g/mol

- SMILES Notation : CC@HC(=O)Nc1nn(C)c2cnccc12

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. Key activities include:

- Anticancer Activity : Pyrazoles are known to exhibit anticancer properties, with several derivatives showing effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways related to tumor growth and proliferation .

- Antibacterial and Antitubercular Effects : Recent studies have demonstrated that certain pyrazole derivatives possess significant antibacterial activity against pathogenic bacteria, including strains resistant to conventional antibiotics. The compound's structure may enhance its interaction with bacterial targets .

- Anti-inflammatory Properties : Pyrazole compounds are recognized for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation .

- Neuroprotective Effects : Some derivatives show promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Detailed Findings

In a study investigating the structure-activity relationship (SAR) of pyrazole derivatives, it was found that modifications to the trifluoromethyl group significantly enhanced anticancer potency compared to non-fluorinated analogs. For instance, derivatives with a para-substituted trifluoromethyl group exhibited up to six-fold increased potency in inhibiting serotonin uptake, suggesting a potential mechanism for anticancer activity through modulation of neurotransmitter systems .

Another research highlighted the synthesis of new pyrazole derivatives that were evaluated for their antibacterial activity using the microplate Alamar Blue assay. The synthesized compounds showed varying degrees of efficacy against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 μg/mL for some promising candidates .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2,3,4-trifluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide and related compounds:

Key Observations:

Substituent Effects on Activity: The trifluoro substitution in the target compound likely enhances metabolic stability and binding affinity compared to chloro (4d) or iodo (14) analogs, as fluorine’s electronegativity improves drug-like properties .

Core Heterocycle Influence :

- Thiazole-containing analogs (e.g., 4d) exhibit distinct electronic properties compared to pyrazole-based compounds, impacting solubility and target engagement .

- The pyridine ring in all compounds enables π-π interactions with aromatic residues in enzyme active sites, a common feature in kinase and protease inhibitors .

Spectroscopic and Analytical Data :

- While HRMS and HPLC data are available for compound 14 (m/z 398.1099, 97.8% purity), similar analytical validation is lacking for the target compound, underscoring the need for further characterization .

Research Findings and Implications

- Structural Insights : Crystallographic studies using SHELX and WinGX/ORTEP (common in small-molecule analysis) could resolve the conformational preferences of the trifluoro-benzamide moiety, aiding in rational drug design .

- Biological Potential: Pyrazole-pyridine hybrids (e.g., thrombin inhibitors) demonstrate that subtle structural changes (e.g., fluorine vs. iodine) significantly alter potency and mechanism .

- Synthetic Challenges: The trifluoro group introduces synthetic complexity compared to chloro or morpholino derivatives, requiring specialized fluorination techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.